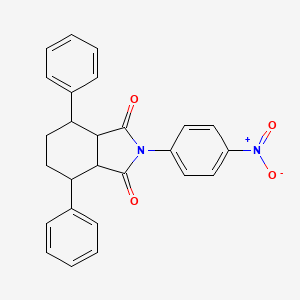![molecular formula C15H15N B15013099 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a fused benzene and pyridine ring system with two methyl groups at the 2-position. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline typically involves the cyclocondensation of appropriate carbinols with hydrogen cyanide (HCN). One common method includes the reaction of this compound with malonic acid, which results in the formation of (2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid . This acid can then be converted into its acid chloride, which readily forms esters with alcohols and phenols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups and the nitrogen atom.
Common Reagents and Conditions:
Malonic Acid: Used in the synthesis of acetic acid derivatives.
Thioglycolic Acid: Reacts with the compound to form thioacetic acid derivatives.
Iodomethylation: Activates the compound for further reactions with 1,3-indanedione.
Major Products:
Esters: Formed from the reaction of the acid chloride with alcohols and phenols.
Thioacetic Acid Derivatives: Formed from the reaction with thioglycolic acid.
Diketones: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline has been studied for its potential biological activities, including antifungal and antimicrobial properties . It is of interest in medicinal chemistry for the development of new therapeutic agents. Additionally, its derivatives are explored for their potential use in various industrial applications, such as the synthesis of biologically active compounds and materials science.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves its interaction with biological targets, leading to its antifungal and antimicrobial effects. The compound’s structure allows it to interact with specific enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline: Displays properties of an enamine and reacts with various nucleophiles.
2,2-Dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid: A derivative formed from the reaction with malonic acid.
Uniqueness: 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline is unique due to its specific structural features and the range of reactions it can undergo. Its potential biological activities and applications in medicinal chemistry further distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C15H15N |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
2,2-dimethyl-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C15H15N/c1-15(2)9-14-12(10-16-15)8-7-11-5-3-4-6-13(11)14/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
RTOLSIPCOCJZSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15013017.png)
![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)

![4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
![N-[(E)-(4-fluorophenyl)methylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15013044.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15013052.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15013060.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15013080.png)
![3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013081.png)
![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)

![N-({N'-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B15013116.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B15013117.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15013122.png)
